Cas no 2229694-25-9 (N-3-(4-fluorophenyl)prop-2-en-1-ylhydroxylamine)

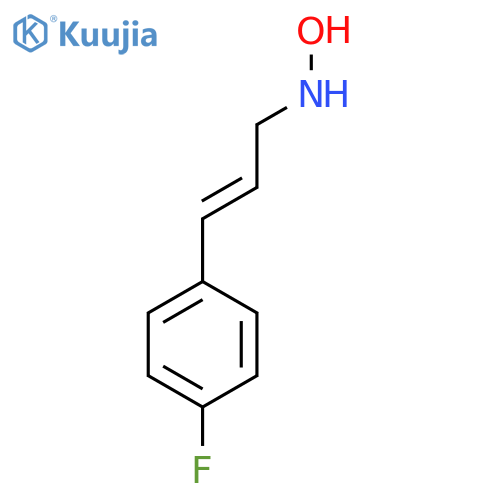

2229694-25-9 structure

商品名:N-3-(4-fluorophenyl)prop-2-en-1-ylhydroxylamine

N-3-(4-fluorophenyl)prop-2-en-1-ylhydroxylamine 化学的及び物理的性質

名前と識別子

-

- N-3-(4-fluorophenyl)prop-2-en-1-ylhydroxylamine

- N-[3-(4-fluorophenyl)prop-2-en-1-yl]hydroxylamine

- EN300-1789324

- 2229694-25-9

-

- インチ: 1S/C9H10FNO/c10-9-5-3-8(4-6-9)2-1-7-11-12/h1-6,11-12H,7H2/b2-1+

- InChIKey: VXASLNMJUIFSKT-OWOJBTEDSA-N

- ほほえんだ: FC1C=CC(=CC=1)/C=C/CNO

計算された属性

- せいみつぶんしりょう: 167.074642105g/mol

- どういたいしつりょう: 167.074642105g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 142

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 32.3Ų

N-3-(4-fluorophenyl)prop-2-en-1-ylhydroxylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1789324-0.5g |

N-[3-(4-fluorophenyl)prop-2-en-1-yl]hydroxylamine |

2229694-25-9 | 0.5g |

$754.0 | 2023-09-19 | ||

| Enamine | EN300-1789324-1.0g |

N-[3-(4-fluorophenyl)prop-2-en-1-yl]hydroxylamine |

2229694-25-9 | 1g |

$785.0 | 2023-06-02 | ||

| Enamine | EN300-1789324-10g |

N-[3-(4-fluorophenyl)prop-2-en-1-yl]hydroxylamine |

2229694-25-9 | 10g |

$3376.0 | 2023-09-19 | ||

| Enamine | EN300-1789324-0.25g |

N-[3-(4-fluorophenyl)prop-2-en-1-yl]hydroxylamine |

2229694-25-9 | 0.25g |

$723.0 | 2023-09-19 | ||

| Enamine | EN300-1789324-10.0g |

N-[3-(4-fluorophenyl)prop-2-en-1-yl]hydroxylamine |

2229694-25-9 | 10g |

$3376.0 | 2023-06-02 | ||

| Enamine | EN300-1789324-2.5g |

N-[3-(4-fluorophenyl)prop-2-en-1-yl]hydroxylamine |

2229694-25-9 | 2.5g |

$1539.0 | 2023-09-19 | ||

| Enamine | EN300-1789324-5g |

N-[3-(4-fluorophenyl)prop-2-en-1-yl]hydroxylamine |

2229694-25-9 | 5g |

$2277.0 | 2023-09-19 | ||

| Enamine | EN300-1789324-0.1g |

N-[3-(4-fluorophenyl)prop-2-en-1-yl]hydroxylamine |

2229694-25-9 | 0.1g |

$691.0 | 2023-09-19 | ||

| Enamine | EN300-1789324-0.05g |

N-[3-(4-fluorophenyl)prop-2-en-1-yl]hydroxylamine |

2229694-25-9 | 0.05g |

$660.0 | 2023-09-19 | ||

| Enamine | EN300-1789324-5.0g |

N-[3-(4-fluorophenyl)prop-2-en-1-yl]hydroxylamine |

2229694-25-9 | 5g |

$2277.0 | 2023-06-02 |

N-3-(4-fluorophenyl)prop-2-en-1-ylhydroxylamine 関連文献

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

-

Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

2229694-25-9 (N-3-(4-fluorophenyl)prop-2-en-1-ylhydroxylamine) 関連製品

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量